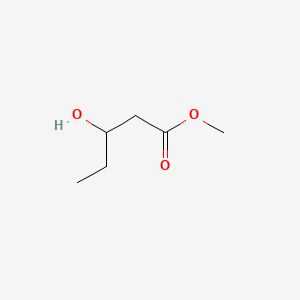
Methyl 3-hydroxypentanoate
Descripción general
Descripción
Methyl 3-hydroxypentanoate, also known as Methyl γ-Hydroxyvalerate, is a colorless liquid with a fruity odor. It is commonly used in the fragrance industry as a flavoring agent. The molecular formula is C6H12O3 .
Synthesis Analysis
Methyl 3-hydroxypentanoate can be synthesized by microbial asymmetric reduction of 3-oxopentanoic esters . It has been extensively employed as a starting material for the development of chiral ligands and catalysts, enabling precise control over stereochemistry in organic reactions .Molecular Structure Analysis
The molecular structure of Methyl 3-hydroxypentanoate consists of 6 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . It has 4 freely rotating bonds, 3 hydrogen bond acceptors, and 1 hydrogen bond donor . The polar surface area is 47 Å2 and the molar refractivity is 33.1±0.3 cm^3 .Physical And Chemical Properties Analysis
Methyl 3-hydroxypentanoate has a density of 1.0±0.1 g/cm3, a boiling point of 203.9±13.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.9 mmHg at 25°C . The enthalpy of vaporization is 51.2±6.0 kJ/mol and the flash point is 80.9±12.6 °C . The index of refraction is 1.427 .Aplicaciones Científicas De Investigación
Pharmacology
Methyl 3-hydroxypentanoate: is explored in pharmacology for its potential as a precursor in the synthesis of medicinally important heterocyclic compounds. These compounds play a crucial role in drug development, particularly in creating molecules with specific pharmacological activities .
Organic Synthesis
In organic chemistry, Methyl 3-hydroxypentanoate serves as a chiral building block. It’s extensively used for synthesizing chiral ligands and catalysts, which are pivotal for controlling stereochemistry in organic reactions .
Food Flavoring
The compound finds application in the food industry as a flavoring agent. Its ester form contributes to the aroma and taste of various food products, enhancing their sensory profiles during the fermentation process .
Cosmetic Industry
Methyl 3-hydroxypentanoate: may be utilized as a fragrance ingredient in cosmetics. Its inclusion can impart a distinct scent to cosmetic products, adding to their appeal and consumer experience .
Agricultural Chemicals
While specific data on Methyl 3-hydroxypentanoate in agriculture is limited, related esters and compounds are often used in the synthesis of agrochemicals. These chemicals are essential for crop protection and yield enhancement .
Materials Science
This compound’s properties are valuable in materials science, particularly in the development of polymers and resins that require precise chemical structuring for enhanced material performance .
Environmental Science
Research in environmental science may investigate the biodegradability and eco-toxicological aspects of Methyl 3-hydroxypentanoate . Understanding its breakdown and interaction with the environment is crucial for assessing its impact .
Analytical Chemistry
Methyl 3-hydroxypentanoate: is also significant in analytical chemistry, where it can be used as a standard or reference compound in various chromatographic and spectroscopic methods, aiding in the identification and quantification of substances .
Safety And Hazards
Propiedades
IUPAC Name |
methyl 3-hydroxypentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-5(7)4-6(8)9-2/h5,7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFXKKFVUDJSPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337118 | |
| Record name | Methyl 3-hydroxypentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-hydroxypentanoate | |
CAS RN |
56009-31-5 | |
| Record name | Methyl 3-hydroxypentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

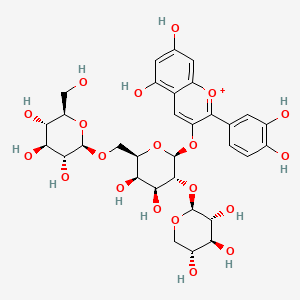
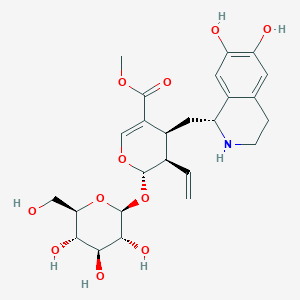
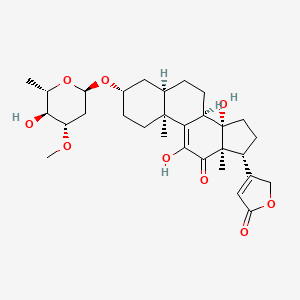
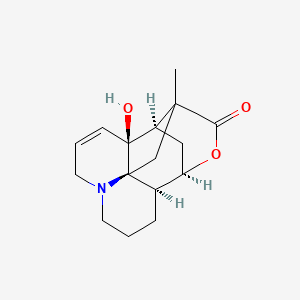
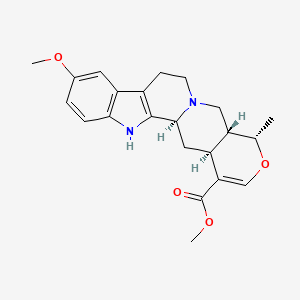
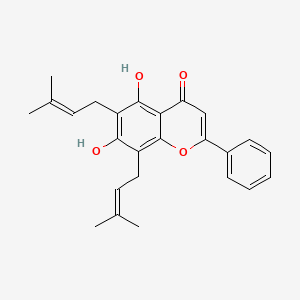
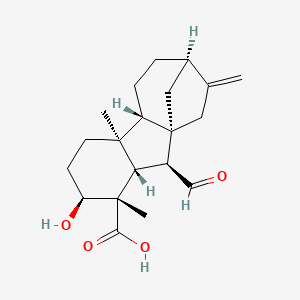
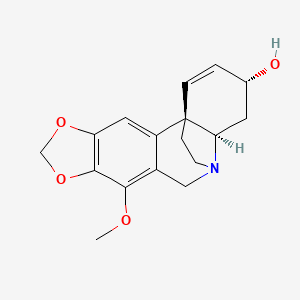
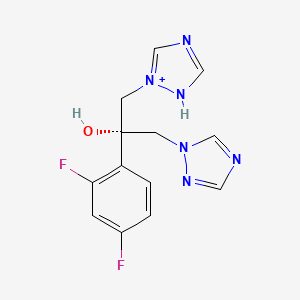
![O5'-[9-(3,17B-Dihydroxy-1,3,5(10)-estratrien-16B-YL)-nonanoyl]adenosine](/img/structure/B1200904.png)
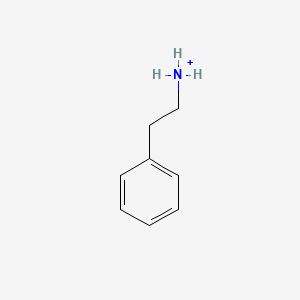
![1H-Cycloprop[e]azulene, decahydro-1,1,4,7-tetramethyl-](/img/structure/B1200906.png)
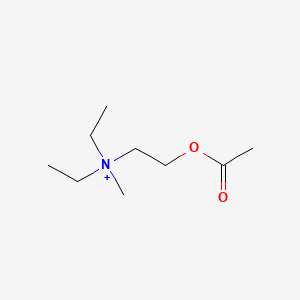
![1-[2-(3-Methoxyphenyl)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1200911.png)